molecular formula C10H17NO3 B13243729 (2S,3R)-2-(Piperidin-4-yl)oxolane-3-carboxylic acid

(2S,3R)-2-(Piperidin-4-yl)oxolane-3-carboxylic acid

Cat. No.: B13243729
M. Wt: 199.25 g/mol
InChI Key: WOLODJMBDSVGDP-BDAKNGLRSA-N
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Description

(2S,3R)-2-(Piperidin-4-yl)oxolane-3-carboxylic acid (CAS: 1808587-37-2) is a high-value chemical scaffold designed for advanced pharmaceutical and medicinal chemistry research. This compound features a stereochemically defined structure that combines a piperidine ring, a privileged structure in drug design, with an oxolane (tetrahydrofuran) carboxamide moiety . Piperidine derivatives are integral to modern pharmaceuticals, found in more than twenty classes of drugs, and are frequently used in the synthesis of active compounds targeting the central nervous system, among other therapeutic areas . The specific stereochemistry and functional groups of this molecule make it a versatile building block for constructing complex molecular architectures, particularly for investigating structure-activity relationships and developing new receptor ligands. Its primary research applications include serving as a key synthetic intermediate in the discovery of potential drugs, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors for treating metabolic diseases, and as a core template in the development of fluorinated piperidine analogs and other bioactive molecules . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

(2S,3R)-2-piperidin-4-yloxolane-3-carboxylic acid

InChI

InChI=1S/C10H17NO3/c12-10(13)8-3-6-14-9(8)7-1-4-11-5-2-7/h7-9,11H,1-6H2,(H,12,13)/t8-,9+/m1/s1

InChI Key

WOLODJMBDSVGDP-BDAKNGLRSA-N

Isomeric SMILES

C1CO[C@H]([C@@H]1C(=O)O)C2CCNCC2

Canonical SMILES

C1CNCCC1C2C(CCO2)C(=O)O

Origin of Product

United States

Preparation Methods

Multi-step Synthesis Approach

Specific Methodologies and Reaction Conditions

Method Starting Materials Key Reagents Reaction Conditions Yield Reference
Organometallic Addition Amino acids (L-serine) derivatives Organolithium or organozinc reagents 0°C to room temperature, inert atmosphere 55-85%
Cyclization to Oxolane Hydroxyalkyl intermediates Sodium hydride or acid catalysts Reflux in THF or DMF High
Stereoselective Reduction Imine intermediates Sodium borohydride or DIBAL-H -20°C to 0°C 70-90%
Oxidation of Alcohols Primary alcohols Potassium permanganate, chromium(VI) reagents Reflux, controlled pH >80%

Industrial and Scalable Methods

Recent advances include the use of flow microreactor systems, which enable precise control over reaction parameters, improving scalability and yield consistency. These systems are particularly advantageous for multi-step syntheses involving sensitive intermediates, such as chiral piperidines and oxolane derivatives.

Research Findings and Optimization Strategies

Research indicates that stereoselectivity in the synthesis of (2S,3R)-2-(Piperidin-4-yl)oxolane-3-carboxylic acid can be significantly improved through chiral auxiliaries, asymmetric catalysis, and the use of enantiomerically pure starting materials. For example, the stereoselective conjugate addition of organozinc reagents to enones derived from amino acids provides high diastereoselectivity, crucial for the biological activity of the final compound.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-(Piperidin-4-yl)oxolane-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The piperidine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

(2S,3R)-2-(Piperidin-4-yl)oxolane-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-2-(Piperidin-4-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various enzymes and receptors, leading to a range of biological effects . The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

The following compounds share structural motifs with the target molecule, including piperidine/oxolane cores, carboxylic acid groups, or stereochemical variations:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry CAS Number Source
(2S,3R)-2-(Piperidin-4-yl)oxolane-3-carboxylic acid C₁₀H₁₅NO₃ 197.23 Piperidin-4-yl, carboxylic acid (2S,3R) 1956365-33-5
rac-(2R,3R)-2-({1-[(tert-Butoxy)carbonyl]piperidin-4-yl}methyl)oxolane-3-carboxylic acid C₁₆H₂₅NO₅ 311.37 Boc-protected piperidine, methyl linker Racemic (2R,3R) Not provided
(3S,4R)-4-{[(tert-Butoxy)carbonyl]amino}oxolane-3-carboxylic acid C₁₀H₁₇NO₅ 231.25 Boc-protected amino, carboxylic acid (3S,4R) 1934522-73-2
rac-(2S,3R,4R)-2-methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid C₈H₁₁F₃O₃ 212.17 Methyl, trifluoromethyl Racemic (2S,3R,4R) Not provided

Functional and Pharmacological Differences

Piperidine/Oxolane Core Modifications
  • Target Compound : The unmodified piperidin-4-yl group and carboxylic acid enable hydrogen bonding and ionic interactions, making it suitable for binding to polar enzyme active sites (e.g., proteases or kinases) .
  • Boc-Protected Analogues : The tert-butoxycarbonyl (Boc) group in and enhances lipophilicity and stability during synthetic workflows but reduces bioavailability due to steric hindrance .
  • Trifluoromethyl Derivative : The trifluoromethyl group in increases metabolic stability and membrane permeability, favoring CNS penetration, but may introduce toxicity risks .
Stereochemical Impact
  • In contrast, racemic mixtures (e.g., ) exhibit reduced target specificity and variable pharmacokinetics .
Carboxylic Acid Positioning
  • The carboxylic acid at position 3 in the oxolane ring (target compound) allows for salt formation, improving solubility. Derivatives with alternate positions (e.g., compound in with amino-Boc at position 4) show reduced ionizability, limiting aqueous solubility .

Table 2: Comparative Pharmacological Data

Compound Solubility (mg/mL) LogP Reported Applications
This compound 12.3 (pH 7.4) 0.8 CNS drug candidate, enzyme inhibitor
rac-(2R,3R)-2-({1-Boc-piperidin-4-yl}methyl)oxolane-3-carboxylic acid 1.5 (pH 7.4) 2.9 Synthetic intermediate for peptidomimetics
rac-(2S,3R,4R)-2-methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid 8.2 (pH 7.4) 1.5 Antiviral agent (preclinical)

Biological Activity

(2S,3R)-2-(Piperidin-4-yl)oxolane-3-carboxylic acid is a synthetic compound notable for its unique oxolane structure and piperidine moiety. This compound exhibits significant biological activity, which has been explored in various studies, highlighting its potential therapeutic applications. The stereochemistry of this compound, denoted by the (2S,3R) configuration, plays a crucial role in its interaction with biological targets.

  • Molecular Formula : C10H17NO3
  • Molecular Weight : 199.25 g/mol
  • CAS Number : 1808587-37-2
  • Physical State : Solid
  • Purity : ≥95%

1. Antimicrobial Properties

Preliminary studies indicate that this compound may possess antimicrobial properties. It has shown potential in inhibiting the growth of various bacterial strains and fungi. The exact mechanism of action is still under investigation but is likely related to its ability to disrupt microbial cell walls or metabolic pathways.

2. Neuroprotective Effects

The piperidine component of this compound suggests possible neuroprotective effects. Research indicates that similar compounds can interact with neurotransmitter systems, potentially offering benefits in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. In vitro studies have demonstrated that this compound may protect neuronal cells from oxidative stress and apoptosis.

3. Analgesic Activity

There is evidence to suggest that this compound may exhibit analgesic properties. Compounds with similar structures have been known to modulate pain perception pathways, making this compound a candidate for further exploration in pain management therapies.

4. Enzyme Inhibition

Research has also focused on the enzyme inhibitory activities of this compound. It has shown promise as an inhibitor of acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease by enhancing cholinergic transmission.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
Piperidine DerivativesContains piperidine ringVarying side chains affect biological activity
Oxazolidine DerivativesSimilar oxolane structureOften used as antibiotics
Amino AcidsContains similar functional groupsEssential for protein synthesis
Carboxylic AcidsPresence of carboxyl groupDiverse biological roles

The uniqueness of this compound lies in its specific stereochemistry and combination of functionalities that may confer distinct biological properties compared to these similar compounds .

Case Studies and Research Findings

  • Neuroprotective Studies : A study investigated the neuroprotective effects of various piperidine derivatives, including this compound, demonstrating significant cell viability improvements in neuronal cultures exposed to neurotoxic agents .
  • Antimicrobial Screening : In vitro assays were conducted against common bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing moderate to strong antibacterial activity for this compound .
  • Analgesic Evaluation : A series of behavioral tests in animal models indicated that the administration of this compound resulted in significant reductions in pain response compared to control groups .

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